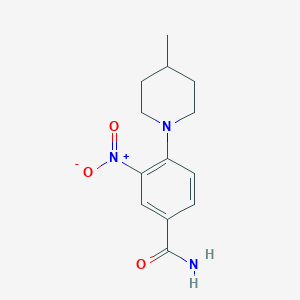

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Description

Significance of Benzamide (B126) and Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The benzamide and piperidine moieties are not merely arbitrary collections of atoms; they are privileged structures in the world of drug discovery, each conferring valuable properties to the molecules they inhabit.

The benzamide scaffold, a simple yet versatile functional group, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. frontiersin.org The amide bond within the benzamide structure is a key feature, capable of forming crucial hydrogen bonds with biological targets such as enzymes and receptors, thereby influencing their activity. polyu.edu.hk This has led to the successful development of numerous benzamide-containing drugs for a variety of therapeutic applications.

Similarly, the piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals. researchgate.net Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which can significantly impact binding affinity and selectivity for a given biological target. nih.gov The incorporation of a piperidine moiety can also favorably modulate a compound's physicochemical properties, such as its solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile within the body. researchgate.net The versatility of the piperidine scaffold has been harnessed in drugs targeting the central nervous system, as well as in agents with antiaggregant, anticoagulant, and antihistamine effects. researchgate.net

Research Context and Rationale for Investigating 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (B1364072) and its Analogues

The specific combination of a 4-methylpiperidine (B120128) ring and a 3-nitrobenzamide (B147352) core in this compound is a deliberate design choice, driven by a compelling scientific rationale. The investigation into this compound and its analogues is largely centered on their potential as anticancer agents, with a particular focus on the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. researchgate.netnih.gov

PARP enzymes, especially PARP-1, play a critical role in DNA damage repair. nih.gov In many cancers, other DNA repair pathways are compromised, making the cancer cells highly dependent on PARP for survival. Inhibiting PARP in such cancer cells leads to an accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality. This makes PARP inhibitors a promising class of targeted cancer therapies. nih.gov

Research has shown that the benzamide scaffold is a key pharmacophore for PARP inhibition, as it mimics the nicotinamide (B372718) portion of the natural substrate, NAD+. nih.gov The nitro group, an electron-withdrawing substituent, can further enhance the interaction with the enzyme's active site. brieflands.com The 4-(4-methylpiperidine-1-yl) portion of the molecule is designed to occupy a separate pocket in the enzyme, contributing to both potency and selectivity.

Studies on a series of 4-substituted-3-nitrobenzamide derivatives have demonstrated their potential as antitumor agents. For instance, certain analogues have shown potent inhibitory activities against various cancer cell lines. nih.gov One notable analogue, 4-iodo-3-nitrobenzamide, has been investigated as a prodrug that, upon reduction to its nitroso derivative within tumor cells, can inactivate PARP. researchgate.net This body of research provides a strong foundation for the hypothesis that this compound could exhibit significant anticancer activity through the mechanism of PARP inhibition.

Table 1: Anticancer Activity of Selected 4-Substituted-3-Nitrobenzamide Analogues

| Compound ID | Substitution at 4-position | Cancer Cell Line | GI50 (µM)¹ |

|---|---|---|---|

| 4a | Varies | HCT-116 | 1.904 |

| MDA-MB-435 | 2.111 | ||

| HL-60 | 2.056 | ||

| 4g | Varies | MDA-MB-435 | 1.008 |

| HL-60 | 1.993 | ||

| 4l | Varies | MDA-MB-435 | 3.586 |

| HL-60 | 3.778 | ||

| 4m | Varies | MDA-MB-435 | 2.543 |

| HL-60 | 3.112 | ||

| 4n | Varies | MDA-MB-435 | 2.871 |

| HL-60 | 3.559 |

¹GI50 is the concentration of the drug that causes 50% inhibition of cell growth. Data extracted from a study on novel 4-substituted-3-nitrobenzamide derivatives. nih.gov

Overview of Key Research Areas and Methodological Approaches in Chemical Biology

The investigation of compounds like this compound falls under the umbrella of chemical biology, an interdisciplinary field that employs chemical tools and techniques to understand and manipulate biological systems.

Key research areas within chemical biology include the design and synthesis of small molecules to probe biological pathways, the development of new therapeutic agents, and the creation of diagnostic tools. Methodological approaches are diverse and draw from various scientific disciplines. Organic synthesis is fundamental for creating the molecules of interest. Once synthesized, these compounds are often evaluated in a battery of in vitro assays to determine their biological activity. For potential anticancer agents, this typically involves cell-based assays to measure their cytotoxic effects on cancer cell lines.

To elucidate the mechanism of action, researchers may employ techniques such as enzyme inhibition assays, molecular docking studies to predict how a compound binds to its target, and various spectroscopic methods. Further investigation might involve studying the compound's effects on cellular processes like the cell cycle and apoptosis (programmed cell death). The ultimate goal is to build a comprehensive understanding of how the chemical structure of a molecule translates into a specific biological effect, paving the way for the development of new and more effective medicines.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-9-4-6-15(7-5-9)11-3-2-10(13(14)17)8-12(11)16(18)19/h2-3,8-9H,4-7H2,1H3,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTMTVBQIJBDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387750 | |

| Record name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335210-47-4, 6637-54-3 | |

| Record name | 4-(4-Methyl-1-piperidinyl)-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335210-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Methylpiperidin 1 Yl 3 Nitrobenzamide and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (B1364072) Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections. The primary disconnection is at the amide bond, suggesting a late-stage coupling between a substituted benzoic acid and ammonia (B1221849) or a protected amine equivalent. This leads to the precursor 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid .

Further disconnection of the C-N bond between the piperidine (B6355638) ring and the benzene (B151609) ring points to a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves reacting 4-methylpiperidine (B120128) with a suitably activated benzene derivative, such as 4-chloro-3-nitrobenzoic acid or its corresponding ester. The presence of the nitro group ortho to the halogen is crucial as it strongly activates the ring towards nucleophilic attack.

An alternative strategy involves introducing the nitro group at a later stage. This would start from a 4-(4-methylpiperidin-1-yl)benzoic acid precursor, followed by a regioselective nitration. However, this approach presents significant challenges in controlling the position of the incoming nitro group due to the directing effects of the existing substituents. The tertiary amine of the piperidine moiety is a strong ortho, para-director, while the carboxylic acid is a meta-director. This conflict in directing effects makes the regioselective introduction of the nitro group at the 3-position challenging.

Therefore, the most logical and controllable synthetic strategy involves the initial synthesis of a 4-halo-3-nitrobenzamide or benzoic acid precursor, followed by the introduction of the 4-methylpiperidine moiety via an SNAr reaction.

Classical and Modern Synthetic Routes to the Benzamide (B126) Core and Piperidine Moiety

The construction of the this compound scaffold relies on the efficient synthesis of its core components: the substituted benzamide and the 4-methylpiperidine moiety.

Amide Bond Formation Strategies for Substituted Benzamides

The formation of the benzamide functional group is a cornerstone of organic synthesis. Both classical and modern methods are available for the conversion of a carboxylic acid to a primary amide.

Classical Methods:

Acyl Chloride Formation followed by Aminolysis: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia or an amine to form the amide. This is a robust and widely used method. A patent for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide utilizes this approach, where 4-(methylamino)-3-nitrobenzoic acid is treated with thionyl chloride to generate the acyl chloride, which then reacts with methylamine (B109427). google.com

Direct Amidation: While less common for primary amides due to the need for high temperatures, direct reaction of a carboxylic acid with ammonia is possible.

Modern Coupling Reagents: A plethora of coupling reagents have been developed to facilitate amide bond formation under milder conditions, minimizing side reactions and improving yields. These reagents activate the carboxylic acid in situ.

| Coupling Reagent Class | Examples | Typical Conditions |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Often used with additives like HOBt or DMAP to suppress side reactions and improve efficiency. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Effective for sterically hindered substrates. |

| Uronium/Guanidinium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Known for high efficiency and rapid reaction times. |

These modern methods offer significant advantages in terms of reaction conditions and substrate scope, making them highly suitable for the synthesis of complex benzamide derivatives.

Introduction and Functionalization of the 4-(4-Methylpiperidin-1-yl) Moiety

The 4-methylpiperidine moiety is a common structural motif in pharmaceuticals. Its introduction into the target molecule is typically achieved through nucleophilic aromatic substitution (SNAr).

The key precursor for this step is a benzene ring activated towards nucleophilic attack. A common strategy involves using a 4-halo-3-nitro-substituted aromatic compound. The strong electron-withdrawing nitro group, positioned ortho and para to the halogen leaving group, significantly increases the electrophilicity of the carbon atom bearing the halogen, facilitating its displacement by a nucleophile. nih.gov

In the synthesis of this compound, 4-chloro-3-nitrobenzamide (B92726) or a corresponding benzoic acid derivative would be the ideal substrate. The reaction with 4-methylpiperidine, often in the presence of a base such as potassium carbonate or a tertiary amine in a polar aprotic solvent like DMF or DMSO, would lead to the desired product. The reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-methylamino-3-nitrobenzoic acid serves as a relevant precedent for this type of transformation. google.com

Regioselective Nitration and Other Aromatic Functionalization Reactions on the Benzamide Ring

The regioselective introduction of a nitro group onto the benzamide ring is a critical step if the synthesis is designed to proceed through a nitration of a pre-formed 4-(4-methylpiperidin-1-yl)benzamide. This approach is challenging due to the competing directing effects of the substituents.

The 4-(4-methylpiperidin-1-yl) group is a tertiary amine attached to the aromatic ring. The nitrogen atom's lone pair of electrons strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

The benzamide group (-CONH₂) is a deactivating group and a meta-director.

Therefore, direct nitration of 4-(4-methylpiperidin-1-yl)benzamide would likely lead to a mixture of products, with nitration occurring at the positions ortho to the piperidine moiety. Achieving selective nitration at the 3-position would be difficult.

A more viable strategy is to start with a precursor where the desired substitution pattern is already established. For instance, starting with 4-chlorobenzamide, nitration would be directed by the chloro and amide groups. The chloro group is an ortho, para-director, while the amide is a meta-director. This would still likely result in a mixture of isomers. A more controlled approach is to start with a precursor like 4-chloro-3-nitrobenzoic acid, where the regiochemistry is set from the beginning.

Chemo- and Regioselective Synthesis Challenges and Solutions for this compound

The primary challenge in the synthesis of this compound lies in achieving the desired regiochemistry of the nitro group relative to the other substituents.

As discussed, direct nitration of 4-(4-methylpiperidin-1-yl)benzamide is problematic due to the powerful ortho, para-directing effect of the amino group, which would favor substitution at the 2- and 6-positions.

Solution: Strategic Sequencing of Reactions

The most effective solution to this regiochemical challenge is a synthetic sequence that installs the substituents in a controlled manner. A robust synthetic route would be:

Start with a commercially available, appropriately substituted precursor: 4-Chloro-3-nitrobenzoic acid is an ideal starting material as it already possesses the desired arrangement of the chloro and nitro groups.

Amide Formation: Convert the carboxylic acid of 4-chloro-3-nitrobenzoic acid to the primary amide, 4-chloro-3-nitrobenzamide. This can be achieved using the methods described in section 2.2.1.

Nucleophilic Aromatic Substitution: React 4-chloro-3-nitrobenzamide with 4-methylpiperidine. The electron-withdrawing nitro group activates the C4 position for nucleophilic attack by the secondary amine of 4-methylpiperidine, displacing the chloride and forming the target molecule.

This sequence avoids the problematic regioselective nitration step and ensures the desired isomer is obtained as the major product. This strategy is exemplified by the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, which starts with the reaction of 4-chloro-3-nitrobenzoic acid with methylamine. google.com

Solid-Phase Synthesis and Combinatorial Chemistry Approaches for this compound Analogues

Solid-phase synthesis (SPS) and combinatorial chemistry are powerful tools for the rapid generation of libraries of related compounds for drug discovery and materials science. These techniques can be readily applied to the synthesis of analogues of this compound.

In a typical solid-phase approach, a starting material is attached to a solid support (e.g., a polymer bead) via a linker. A series of reactions are then carried out on the resin-bound substrate. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away after each step.

A potential solid-phase synthesis of analogues could involve the following steps:

Immobilization: A suitable linker, such as a substituted benzyl (B1604629) amide linker, could be used to attach a 4-fluoro-3-nitrobenzoic acid derivative to the solid support.

Diversification of the Piperidine Moiety: The resin-bound 4-fluoro-3-nitrobenzoate could then be reacted with a library of different primary and secondary amines, including various substituted piperidines, to introduce diversity at this position.

Amide Formation: The carboxylic acid, either before or after the introduction of the amine, can be converted to an amide. If the starting material is a benzoic acid, it can be coupled with a library of amines to generate a diverse set of benzamides.

Cleavage: Finally, the desired products are cleaved from the solid support, yielding a library of 4-(substituted-amino)-3-nitrobenzamide analogues.

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

The growing emphasis on sustainable chemical manufacturing necessitates the evaluation and optimization of synthetic routes through the lens of green chemistry. The synthesis of this compound offers several opportunities to incorporate greener practices, particularly in the choice of solvents, reagents, and catalytic systems.

Atom Economy and Waste Reduction:

Traditional amidation methods, such as those involving stoichiometric coupling reagents (e.g., EDC, HATU) or the formation of acid chlorides, suffer from poor atom economy and generate significant amounts of waste that can be hazardous. catalyticamidation.infoucl.ac.uk A key objective in developing a sustainable synthesis is to move towards catalytic methods for amide bond formation. Catalytic direct amidation of the carboxylic acid precursor with ammonia, where the only byproduct is water, represents an ideal green alternative. catalyticamidation.infomdpi.com Boronic acid catalysts, for instance, have shown promise in promoting direct amidations under mild conditions. acs.org

Safer Solvents and Reaction Conditions:

The conventional solvents used in both the SNAr and amidation steps, such as DMF, NMP, and chlorinated solvents like DCM, are facing increasing scrutiny due to their toxicity. researchgate.netrsc.org A significant improvement in the green profile of the synthesis can be achieved by replacing these with more benign alternatives. Biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable green alternatives for amide synthesis. researchgate.netbohrium.com In some cases, water can also be used as a solvent for amidation reactions, further enhancing the environmental friendliness of the process. rsc.org

For the nucleophilic aromatic substitution step, exploring solvent-free conditions or using greener solvents is also a key area for improvement. While challenging, the development of catalytic SNAr reactions that can proceed under milder conditions and in more environmentally friendly media is an active area of research. gctlc.org

Catalysis:

The transition from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. sigmaaldrich.com In the context of synthesizing this compound, the amidation step is the most amenable to catalytic improvement. Besides boronic acids, enzymatic catalysis offers a highly selective and environmentally benign approach. nih.gov Lipases, for example, have been successfully employed for the direct amidation of carboxylic acids in green solvents, often with high conversions and yields, and without the need for extensive purification. nih.gov

Energy Efficiency:

Table 3: Green Chemistry-Informed Alternatives for the Synthesis of this compound

| Synthetic Step | Conventional Method | Green Alternative | Green Principle(s) Addressed |

| Nucleophilic Aromatic Substitution | Use of DMF or NMP as solvent. | Use of greener solvents like Cyrene™ or exploring solvent-free conditions. | Safer Solvents and Auxiliaries |

| Amidation | Stoichiometric coupling reagents (e.g., EDC, DCC). | Catalytic amidation using boric acid or enzymes (e.g., lipase). acs.orgnih.gov | Catalysis, Atom Economy, Waste Prevention |

| Amidation | Use of hazardous solvents like DCM or DMF. | Use of green solvents like 2-MeTHF, CPME, or water. researchgate.netbohrium.comrsc.org | Safer Solvents and Auxiliaries |

By systematically applying these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable, efficient, and environmentally responsible.

Structural Elucidation and Conformational Analysis of 4 4 Methylpiperidin 1 Yl 3 Nitrobenzamide

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to molecular characterization, probing the interactions of molecules with electromagnetic radiation to reveal details about their electronic structure, functional groups, and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular structure and providing insights into its conformation.

For 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (B1364072), ¹H NMR would be expected to show distinct signals for the aromatic protons, the amide (-CONH₂) protons, and the protons of the 4-methylpiperidine (B120128) ring. The aromatic protons would appear as a complex multiplet system, with their specific chemical shifts and coupling constants dictated by the electron-withdrawing nitro group and the electron-donating piperidinyl group. The piperidine (B6355638) ring protons would exhibit characteristic shifts indicating a likely chair conformation, a common low-energy state for such rings. researchgate.net Two-dimensional experiments like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, within the piperidine ring system, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for piecing together the entire structure by showing correlations between protons and carbons over two to three bonds, such as from the piperidine protons adjacent to the nitrogen to the aromatic carbon at the C4 position.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities between protons, which is invaluable for conformational analysis. For example, NOESY could help determine the preferred orientation of the piperidine ring relative to the plane of the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Amide (-CONH₂) | 7.5 - 8.5 (broad s, 2H) | ~168 | Chemical shift is solvent-dependent. |

| Aromatic C2-H | ~8.2 (d) | ~135 | Downfield shift due to adjacent NO₂ group. |

| Aromatic C5-H | ~7.4 (d) | ~125 | |

| Aromatic C6-H | ~7.6 (dd) | ~130 | |

| Aromatic C1 | - | ~133 | Carbonyl-bearing carbon. |

| Aromatic C3 | - | ~148 | Nitro-bearing carbon. |

| Aromatic C4 | - | ~150 | Piperidinyl-bearing carbon. |

| Piperidine C2'/C6' (axial/eq) | 2.8 - 3.5 (m, 4H) | ~53 | Protons adjacent to nitrogen. |

| Piperidine C3'/C5' (axial/eq) | 1.5 - 2.0 (m, 4H) | ~34 | |

| Piperidine C4' | 1.2 - 1.6 (m, 1H) | ~30 | |

| Methyl (-CH₃) | ~0.95 (d, 3H) | ~22 | Coupled to the C4' proton. |

Note: Predicted values are estimates based on data for analogous structures like 3-nitrobenzamide (B147352) and substituted piperidines. nih.govchemicalbook.comchemicalbook.com Actual values may vary based on solvent and experimental conditions.

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. biointerfaceresearch.com The spectra for this compound would be dominated by absorptions corresponding to its key structural motifs.

The primary amide group would give rise to several distinct bands: N-H stretching vibrations, typically seen as two bands in the 3400-3100 cm⁻¹ region; a strong C=O stretching vibration (Amide I band) around 1680-1640 cm⁻¹; and an N-H bending vibration (Amide II band) near 1640-1590 cm⁻¹. muthayammal.in The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, typically found near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. researchgate.net The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Finally, the aliphatic C-H stretching and bending vibrations of the methyl and piperidine groups would be observed below 3000 cm⁻¹. nih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3100 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aliphatic (C-H) | Stretch | 2980 - 2850 |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1640 |

| Amide (N-H) | Bend (Amide II) | 1640 - 1590 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 |

| Aryl-N (C-N) | Stretch | 1350 - 1250 |

Note: Frequencies are based on data from related nitro-aromatic and amide-containing compounds. muthayammal.inresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. nih.gov This allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₃H₁₇N₃O₃), HRMS would confirm its exact mass, distinguishing it from any other compound with the same nominal mass but a different elemental composition. mdpi.com

Tandem mass spectrometry (MS/MS) experiments further involve the fragmentation of the parent ion, providing valuable information about the molecule's structure. The fragmentation pattern can be predicted to involve characteristic losses of functional groups. Plausible fragmentation pathways would include the cleavage of the amide bond to lose CONH₂, the loss of the nitro group (NO₂), and various cleavages within the methylpiperidine ring, helping to confirm the connectivity of the different structural units. nih.gov

Table 3: Predicted HRMS Data for C₁₃H₁₇N₃O₃

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₃H₁₈N₃O₃⁺ | 264.1343 |

| [M+Na]⁺ | C₁₃H₁₇N₃O₃Na⁺ | 286.1162 |

| [M-NO₂]⁺ | C₁₃H₁₇N₁O₁⁺ | 219.1305 |

| [M-CONH₂]⁺ | C₁₂H₁₅N₂O₂⁺ | 219.1128 |

Note: M represents the parent molecule. The ability to measure masses to four or more decimal places is the key feature of HRMS.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. mu-varna.bg The spectrum is determined by the chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption) within the molecule.

In this compound, the primary chromophore is the nitro-substituted benzene ring system, conjugated with the carbonyl group of the amide. This extended π-system is expected to result in strong absorption bands corresponding to π→π* transitions. The nitro group and the carbonyl group also possess non-bonding electrons (n electrons), which can give rise to weaker n→π* transitions. researchgate.net The piperidinyl group, specifically the nitrogen atom with its lone pair of electrons, acts as an auxochrome, which can cause a bathochromic shift (shift to longer wavelength) of the absorption maxima. researchgate.net

Table 4: Expected UV-Visible Absorption Data

| Approx. λₘₐₓ (nm) | Type of Transition | Associated Chromophore |

| 250 - 290 | π → π | Nitro-substituted benzene ring |

| 300 - 350 | n → π | Nitro group (NO₂) and Carbonyl (C=O) |

Note: λₘₐₓ values are estimates and are highly dependent on the solvent used.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR provides information about the structure in solution, single-crystal X-ray crystallography offers an exact and unambiguous determination of the molecular structure in the solid state. mdpi.com This technique can precisely measure all bond lengths, bond angles, and torsion angles, providing a definitive three-dimensional model of the molecule.

For this compound, an X-ray crystal structure would confirm the chair conformation of the 4-methylpiperidine ring and the orientation of the methyl group (likely equatorial to minimize steric hindrance). It would also reveal the planarity of the benzamide (B126) group and its orientation relative to the piperidine substituent. Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonds formed between the amide N-H protons of one molecule and the carbonyl oxygen or nitro group oxygens of a neighboring molecule, which govern the solid-state architecture. nih.gov While the target molecule itself is achiral, X-ray crystallography remains the gold standard for determining the absolute stereochemistry of chiral compounds without ambiguity. nih.govsoton.ac.ukrsc.org

Chiral Separation and Enantiomeric Purity Assessment of Analogues

The specified compound, this compound, is achiral due to the plane of symmetry passing through the benzene ring and the C1' and C4' atoms of the piperidine ring. However, structural analogues where the methyl group is located at the C2 or C3 position of the piperidine ring would be chiral and exist as a pair of enantiomers.

The separation of such chiral analogues is a critical process in pharmaceutical development, as enantiomers can have different pharmacological and toxicological properties. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for enantioseparation. nih.gov CSPs, often based on derivatives of cellulose, amylose, or cyclodextrins, create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. mdpi.com

The assessment of enantiomeric purity is achieved by analyzing the chromatogram. The relative peak areas of the two separated enantiomers are used to calculate the enantiomeric excess (% ee), a measure of how much one enantiomer is present in excess of the racemic mixture. nih.gov Capillary electrophoresis is another powerful technique used for chiral separations, offering high efficiency and low sample consumption. nih.gov

Conformational Dynamics and Preferred Orientations in Solution for this compound

The conformational flexibility of this compound in solution is a complex interplay of steric and electronic effects arising from its constituent chemical moieties. While specific experimental data on the conformational dynamics of this exact molecule is not extensively available in the current body of scientific literature, a detailed understanding can be inferred from computational studies and experimental data on structurally analogous compounds. The conformational landscape of this molecule is primarily dictated by the rotational barriers around key single bonds and the inherent conformational preferences of the 4-methylpiperidine ring.

The primary degrees of conformational freedom in this compound include the puckering of the 4-methylpiperidine ring, the rotation around the C(aryl)-N(piperidine) bond, the rotation about the C(aryl)-C(amide) bond, and the orientation of the nitro group relative to the benzene ring.

Conformation of the 4-Methylpiperidine Ring:

The 4-methylpiperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered saturated heterocyclic rings. In this chair form, the methyl group at the 4-position can exist in either an axial or an equatorial orientation. Generally, for monosubstituted cyclohexanes and their heterocyclic analogues, the equatorial position is favored for substituents to minimize 1,3-diaxial interactions. Therefore, the predominant conformation of the 4-methylpiperidine ring in solution is anticipated to be a chair form with the methyl group in the equatorial position.

Studies on related N-arylpiperidines have shown that the piperidine ring can exhibit distortions from an ideal chair conformation. unc.edu In some instances, particularly in complex environments such as protein binding sites, twist-boat conformations have been observed, although they are generally higher in energy. nih.govacs.org For N-acylpiperidines with a substituent at the 2-position, a twist-boat conformation is calculated to be about 1.5 kcal/mol less favorable than the chair conformation. nih.govacs.orgresearchgate.net

Rotational Dynamics around the C(aryl)-N(piperidine) Bond:

The rotation around the bond connecting the benzene ring to the piperidine nitrogen is expected to be hindered. This is due to the partial double bond character of the C-N bond resulting from the delocalization of the nitrogen lone pair into the π-system of the aromatic ring, a phenomenon that is enhanced by the presence of the electron-withdrawing nitro group. Furthermore, steric hindrance between the ortho-substituents on the benzene ring (the nitro group and the benzamide group) and the piperidine ring will contribute to a significant rotational barrier.

While specific rotational barrier data for this molecule is unavailable, studies on analogous systems, such as N-aryl carbamates and amine-substituted [s]-triazines, demonstrate the existence of substantial rotational barriers around aryl-N bonds. For instance, the barrier to rotation about the N-triazine bond in amine-substituted [s]-triazines has been measured to be between 15.1 and 17.7 kcal/mol. nih.gov This suggests that the rotation around the C(aryl)-N(piperidine) bond in this compound is likely to be slow on the NMR timescale at room temperature.

Orientation of the Benzamide and Nitro Groups:

The presence of the bulky 4-methylpiperidin-1-yl group ortho to the benzamide moiety is expected to create significant steric strain, influencing the rotational barrier around the C(aryl)-C(amide) bond. Computational studies on ortho-substituted tertiary aromatic amides have shown a dramatic increase in the rotational barrier around the C–C(O) bond. nsf.gov For example, the calculated rotational barrier in ortho-dichloro substituted N,N-dimethylbenzamide is as high as 19.2 kcal/mol. nsf.gov This suggests that the benzamide group in this compound is likely to adopt a preferred orientation to minimize steric clashes with the adjacent piperidinyl group.

The planarity of the benzamide group itself and its orientation relative to the benzene ring are also important conformational parameters. In benzamide, the amino group is nearly planar with the phenyl ring, with a calculated torsional angle of about 20-25°. researchgate.net However, the steric crowding in this compound will likely lead to a larger dihedral angle between the plane of the benzamide group and the benzene ring.

The nitro group, being relatively smaller, will also experience restricted rotation. Its orientation will be influenced by both steric interactions with the adjacent piperidinyl group and electronic interactions with the aromatic ring and the other substituents.

Interactive Data Table of Conformational Energy Barriers in Analogous Systems:

The following table summarizes computational and experimental data on rotational barriers and conformational energy differences in systems containing structural motifs similar to those in this compound. This data provides a basis for understanding the likely energetic landscape of the target molecule's conformations.

| System | Conformational Feature | Method | Energy Barrier / Difference | Reference |

| N-Acylpiperidines | Twist-boat vs. Chair Conformation | Calculation | ~1.5 kcal/mol | nih.govacs.orgresearchgate.net |

| ortho-Substituted Tertiary Aromatic Amides | C(aryl)-C(O) Rotation | Calculation | up to 19.2 kcal/mol | nsf.gov |

| Amine-Substituted [s]-Triazines | C(triazine)-N Rotation | Experimental (NMR) | 15.1 - 17.7 kcal/mol | nih.gov |

| N-Aryl Carbamates | C(aryl)-N Rotation | Experimental (NMR) | Dependent on substituents | nd.edu |

Note: The data in this table is for analogous systems and is intended to provide a qualitative understanding of the conformational dynamics of this compound.

Derivatization Strategies and Analogue Development for 4 4 Methylpiperidin 1 Yl 3 Nitrobenzamide

Systematic Modification of the Benzamide (B126) Moiety for Structure-Activity Exploration

The benzamide group is a critical pharmacophore in many biologically active compounds, including several PARP inhibitors. researchgate.net Systematic modifications of this moiety in analogues of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide (B1364072) are crucial for understanding its role in target binding and for optimizing activity. Research into related 3-nitrobenzamide (B147352) derivatives has shown that alterations to the amide portion can significantly impact biological efficacy. nih.govresearchgate.net

Key modifications often involve the substitution on the amide nitrogen. The synthesis of N-substituted 3-nitrobenzamides is commonly achieved through the reaction of 3-nitrobenzoyl chloride with a primary or secondary amine. This allows for the introduction of a wide variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems. For instance, the reaction of 3-nitrobenzoyl chloride with aniline (B41778) derivatives can produce N-aryl-3-nitrobenzamides.

Another synthetic route involves the direct condensation of 3-nitrobenzoic acid with an amine, facilitated by a coupling agent. This method has been used to synthesize compounds like N,N-diisopropyl-3-nitrobenzamide. The choice of substituent can influence properties such as solubility, cell permeability, and interaction with the target protein.

A study on a series of novel 4-substituted-3-nitrobenzamide derivatives revealed that different N-substituents led to a range of anti-tumor activities against various cancer cell lines. nih.govresearchgate.net While this study did not specifically include the 4-(4-methylpiperidin-1-yl) substituent, the findings provide a strong rationale for similar explorations on the target compound. The data suggests that systematic variation of the amide substituent is a viable strategy for SAR exploration.

Below is a hypothetical data table illustrating how systematic modification of the benzamide moiety could be explored for SAR, based on findings from related compounds. nih.govresearchgate.net

Table 1: Hypothetical SAR of Benzamide Moiety Modifications

| Compound ID | R Group (on Amide Nitrogen) | Target Activity (e.g., IC50 in µM) |

|---|---|---|

| 1a | -H | 15.2 |

| 1b | -CH3 | 12.5 |

| 1c | -Phenyl | 8.7 |

| 1d | -4-Fluorophenyl | 6.3 |

| 1e | -Pyridin-2-yl | 9.1 |

Structural Diversification of the 4-(4-Methylpiperidin-1-yl) Moiety and Piperidine (B6355638) Ring Substitutions

The 4-(4-methylpiperidin-1-yl) moiety plays a significant role in defining the physicochemical properties and biological activity of the parent compound. The piperidine ring is a common feature in many pharmaceuticals and its substitution pattern can greatly influence potency and selectivity. nih.govenamine.net Diversification of this part of the molecule can be achieved through various synthetic strategies.

One approach is to explore different substituents on the piperidine ring. The methyl group at the 4-position can be replaced with other alkyl groups of varying sizes and lipophilicity to probe the steric and hydrophobic tolerance of the binding pocket. Furthermore, the introduction of polar functional groups, such as hydroxyl or amino groups, can alter the solubility and hydrogen bonding capacity of the molecule. The synthesis of such substituted piperidines can be achieved through various established methods. nih.gov

Another strategy involves modifying the point of attachment to the benzamide core. While the parent compound has a 1,4-substitution pattern on the piperidine ring, analogues with 1,2- or 1,3-substitution could be synthesized to explore the spatial requirements of the target.

Furthermore, the entire piperidine ring can be replaced with other cyclic amines, such as morpholine (B109124), piperazine, or pyrrolidine, to assess the importance of the ring size and the presence of other heteroatoms. A study on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides demonstrated that replacing the piperidine with a morpholine resulted in a significant decrease in activity, highlighting the sensitivity of the target to this part of the molecule. nih.gov

The following table presents hypothetical data on how structural diversification of the piperidine moiety might influence biological activity.

Table 2: Hypothetical SAR of Piperidine Moiety Modifications

| Compound ID | Piperidine Moiety Modification | Target Activity (e.g., IC50 in µM) |

|---|---|---|

| 2a | 4-Methylpiperidine (B120128) (parent) | 7.5 |

| 2b | Piperidine (unsubstituted) | 10.2 |

| 2c | 4-Ethylpiperidine | 8.1 |

| 2d | 4-Hydroxypiperidine | 15.8 |

| 2e | Morpholine | 25.4 |

| 2f | Piperazine | 18.9 |

Exploration of the Nitro Group Modifications and Bioisosteric Replacements in this compound Derivatives

The nitro group on the benzamide ring is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. However, the presence of a nitro group can sometimes be associated with metabolic liabilities. benthamscience.com Therefore, exploring modifications and bioisosteric replacements of the nitro group is a critical aspect of lead optimization.

Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can produce broadly similar biological effects. cambridgemedchemconsulting.com The goal of bioisosteric replacement is to create a new molecule with similar or improved biological properties while potentially mitigating undesirable characteristics of the parent compound. cambridgemedchemconsulting.com

Common bioisosteric replacements for a nitro group include the cyano (-CN), trifluoromethyl (-CF3), and sulfonyl (-SO2R) groups. These groups are also electron-withdrawing but have different steric and metabolic profiles. For example, the trifluoromethyl group has been successfully used as a bioisostere for the aliphatic nitro group in some contexts, leading to compounds with improved potency and metabolic stability. nih.gov The replacement of a nitro group with a boronic acid functionality has also been explored in the design of non-steroidal anti-androgens. nih.gov

The synthesis of these analogues would involve starting with the appropriately substituted 3-aminobenzamide (B1265367) and then introducing the desired bioisosteric group, or by using a suitably substituted 3-halobenzamide as a precursor for coupling reactions.

The table below provides a hypothetical comparison of the effects of different bioisosteric replacements for the nitro group.

Table 3: Hypothetical Effects of Nitro Group Bioisosteric Replacements

| Compound ID | Bioisosteric Replacement for -NO2 | Target Activity (e.g., IC50 in µM) |

|---|---|---|

| 3a | -NO2 (parent) | 7.5 |

| 3b | -CN | 9.8 |

| 3c | -CF3 | 6.9 |

| 3d | -SO2CH3 | 12.1 |

| 3e | -B(OH)2 | 18.5 |

Scaffold Hopping and Fragment-Based Design Approaches Applied to the this compound Framework

Scaffold hopping is a medicinal chemistry strategy used to identify novel core structures that maintain the essential pharmacophoric features of a known active compound. bhsai.org This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues. For the this compound framework, scaffold hopping could involve replacing the central benzamide core with other heterocyclic systems that can present the key interacting groups in a similar spatial orientation.

For example, the benzamide core could be replaced with scaffolds such as quinazolinones, benzimidazoles, or indazoles, which have been explored in the context of PARP inhibitors. nih.govdundee.ac.uk The success of such a strategy depends on the ability of the new scaffold to maintain the crucial hydrogen bonding interactions and hydrophobic contacts of the original molecule.

Fragment-based drug design (FBDD) is another powerful approach for lead discovery and optimization. wikipedia.orgnih.govdrughunter.com In the context of this compound, the molecule can be deconstructed into its constituent fragments: the 3-nitrobenzamide fragment and the 4-methylpiperidine fragment. Each of these fragments could be screened for weak binding to the target protein. Once a binding fragment is identified, it can be grown or linked with other fragments to generate a more potent lead compound. wikipedia.orgnih.gov

For instance, if the 4-methylpiperidine fragment is found to bind in a specific pocket of the target, medicinal chemists could explore linking it to various other small aromatic or heterocyclic fragments to identify novel and potent inhibitors. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. drughunter.com

Parallel Synthesis and Library Generation for High-Throughput Biological Screening

Parallel synthesis is a technique used to rapidly generate large libraries of related compounds for high-throughput screening (HTS). stanford.edunih.gov This approach is particularly well-suited for exploring the structure-activity relationships of a lead compound like this compound in a systematic and efficient manner.

By employing parallel synthesis, a library of analogues can be created where each of the three main components of the molecule (the N-substituent of the benzamide, the substituent on the piperidine ring, and the bioisosteric replacement for the nitro group) is varied systematically. For example, a library could be generated by reacting a common intermediate, such as 4-(4-methylpiperidin-1-yl)-3-nitrobenzoyl chloride, with a diverse set of amines in a multi-well plate format.

Similarly, a library of compounds with different piperidine substituents could be synthesized in parallel, starting from a common benzamide precursor and a variety of substituted piperidines. The resulting compound libraries can then be subjected to HTS to identify analogues with improved activity, selectivity, or other desirable properties. stanford.edunih.gov

The data generated from HTS of these libraries can provide valuable insights into the SAR of the compound class and guide further optimization efforts. This iterative process of library synthesis and screening is a cornerstone of modern drug discovery.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Methylpiperidin 1 Yl 3 Nitrobenzamide Derivatives

Design Principles for Comprehensive SAR/SPR Studies of Benzamide (B126) Derivatives

The design of effective SAR and SPR studies for benzamide derivatives, including the 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide (B1364072) series, is guided by established medicinal chemistry principles. A primary strategy involves the progressive and systematic alteration of a reference compound's molecular structure to determine the significance of various structural components. drugdesign.org This process allows researchers to map out which parts of the molecule are essential for its biological activity and which can be modified to improve its properties.

Key design principles include:

Iterative Modification: The process is iterative, starting with a lead compound. Chemists generate hypotheses about which structural modifications might enhance activity or improve properties. Subsequent rounds of synthesis and testing are used to refine these hypotheses. drugdesign.org

Scaffold Hopping and Functional Group Modification: This involves making discrete changes to the core structure. For benzamide derivatives, this can include:

Modification of the Benzamide Ring: Introducing or altering substituents on the aromatic ring to probe electronic and steric effects.

Alteration of the Amide Linker: Modifying the amide group itself, though often considered crucial for binding, to assess its role.

Substitution on the Piperidine (B6355638) Ring: Exploring different substituents on the piperidine moiety to understand its contribution to binding and selectivity. nih.gov

Conformational Constraint: Introducing rigidity into a flexible molecule can lock it into a bioactive conformation, often leading to increased potency and selectivity. For instance, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine has been shown to increase inhibitory potency threefold in a related series of compounds. researchgate.net

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to see how this affects activity and properties. This can be used to improve metabolic stability or reduce toxicity while maintaining biological activity.

By systematically applying these principles, researchers can build a comprehensive understanding of the SAR and SPR for a given series of compounds, such as the novel 4-substituted-3-nitrobenzamide derivatives which have been designed and synthesized to evaluate their anti-tumor activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing costs. nih.govmdpi.com

The development of a QSAR model involves several key steps:

Data Set Collection: A training set of molecules with known biological activities (e.g., IC50 or GI50 values) is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 2D or 3D descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. nih.govmdpi.comnih.gov

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation (e.g., leave-one-out) and by using an external set of compounds not included in the training set. nih.govmdpi.com

For benzamide derivatives, various descriptors have been shown to be important in correlating structure with activity. For example, in a study of bicyclo((aryl) methyl) benzamides, descriptors such as polarizability, surface tension, torsion energy, hydrogen bond donors (HBD), and stretch energy were found to be significantly correlated with biological inhibitory activity. mdpi.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also frequently employed. These methods analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a set of aligned molecules to create a predictive model. nih.gov

Table 1: Common Molecular Descriptors Used in QSAR Modeling of Benzamide Derivatives

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | Polarizability (αe) | The ability of the molecule's electron cloud to be distorted by an electric field. mdpi.com |

| Topological | Topological Diameter (TD) | The longest distance between any two atoms in the molecular graph. mdpi.com |

| Geometrical | Torsion Energy (TE) | The energy associated with twisting around a chemical bond. mdpi.com |

| Physicochemical | Hydrogen Bond Donor (HBD) | The number of hydrogen atoms attached to electronegative atoms (O, N). mdpi.com |

| 3D-QSAR Fields | Steric and Electrostatic Fields | Used in CoMFA to describe the shape and charge distribution of a molecule. nih.gov |

| 3D-QSAR Fields | Hydrophobic and H-bond Fields | Additional fields used in CoMSIA to provide a more detailed description of molecular interactions. nih.gov |

Impact of Substituent Effects on Biological Activity Profiles of this compound Analogues

The substituents on the core structure of this compound play a critical role in defining its biological activity. The nitro group and various substitutions on the benzamide and piperidine rings can significantly alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with biological targets.

In a study focused on a series of novel 4-substituted-3-nitrobenzamide derivatives, researchers investigated their anti-tumor activity against several human cancer cell lines. nih.gov The results highlighted the profound impact of the substituent at the 4-position of the benzamide core. The parent compound, 4-amino-3-nitrobenzamide, served as a starting point for modifications.

Key findings from this research include:

The introduction of different heterocyclic moieties at the 4-position led to a range of potencies.

Compound 4a (4-(4-methylpiperazin-1-yl)-3-nitrobenzamide) showed potent inhibitory activities against three cancer cell lines with GI50 values ranging from 1.904 to 2.111 µM. nih.gov

Compounds 4g , 4l , 4m , and 4n , which incorporated different substituted piperazine or piperidine rings, exhibited even more potent inhibitory activities against MDA-MB435 and HL-60 cell lines, with GI50 values as low as 1.008 µM. nih.gov

The nitro group itself is a strong electron-withdrawing group, which can significantly influence the electronic distribution within the benzamide ring. In other classes of compounds, the presence of a nitro group has been found to be essential for biological activity, suggesting it may be involved in key interactions with the target or modulate intracellular mechanisms. mdpi.com Substituent modifications can cause significant changes in both electronic structures and physicochemical properties, which in turn affects biological activity. mdpi.com

Table 2: Anti-Tumor Activity (GI50, µM) of Selected 4-Substituted-3-Nitrobenzamide Derivatives

| Compound | Substituent at 4-Position | HCT-116 | MDA-MB435 | HL-60 |

|---|---|---|---|---|

| 4a | 4-methylpiperazin-1-yl | 2.111 | 1.904 | 2.001 |

| 4g | 4-(pyridin-2-yl)piperazin-1-yl | >100 | 1.008 | 1.993 |

| 4l | 4-(4-chlorophenyl)piperazin-1-yl | >100 | 3.586 | 3.778 |

| 4m | 4-(4-fluorobenzyl)piperazin-1-yl | >100 | 1.983 | 2.501 |

| 4n | 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl | >100 | 2.011 | 2.946 |

Data sourced from a study on novel 4-substituted-3-nitrobenzamide derivatives. nih.gov

Stereochemical Influences on Activity and Selectivity of Piperidine-Substituted Benzamides

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For piperidine-substituted benzamides, including analogues of this compound, the three-dimensional arrangement of atoms can lead to significant differences in biological activity and selectivity between stereoisomers.

The 4-methylpiperidine (B120128) moiety in the parent compound contains a chiral center at the C4 position, meaning it can exist as two distinct enantiomers: (R)-4-methylpiperidine and (S)-4-methylpiperidine. These enantiomers, when incorporated into the final benzamide structure, can exhibit different binding affinities and efficacies. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.

Studies on related structures underscore the importance of stereochemistry:

In the development of pyrimidine-4-carboxamides, the replacement of a flexible group with a conformationally restricted and stereochemically defined (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency. researchgate.net This highlights how fixing the stereochemistry in an optimal orientation can enhance binding.

In a series of piperidine naphthamides, the specific attachment point and substitution on the piperidine ring were shown to be critical for affinity to dopamine and serotonin receptors. nih.gov For instance, N-(1-Arylalkyl-piperidin-4-yl) carboxamides were found to have higher affinities than related analogues, demonstrating the sensitivity of the receptor to the precise 3D structure of the ligand. nih.gov

Therefore, the separate synthesis and biological evaluation of the (R) and (S) enantiomers of this compound and its derivatives would be a crucial step in a comprehensive SAR study. Such an investigation would clarify whether one enantiomer is significantly more active or selective, providing valuable insights for the design of more potent and specific therapeutic agents.

Pharmacophore Elucidation and Ligand-Based Design for Novel this compound Analogues

Pharmacophore modeling is a powerful ligand-based design strategy used to identify the essential structural features and their spatial arrangement required for a molecule to exert a specific biological activity. taylorandfrancis.com A pharmacophore model can be developed in the absence of a known target structure by analyzing a set of active compounds to find common chemical features. nih.govmdpi.comdergipark.org.tr

For the this compound series, a hypothetical pharmacophore model can be elucidated based on the known SAR. The key structural components likely contribute the following pharmacophoric features:

Hydrogen Bond Acceptor/Donor: The benzamide moiety is a classic hydrogen-bonding group. The carbonyl oxygen can act as a hydrogen bond acceptor, while the amide N-H can act as a hydrogen bond donor. These interactions are often critical for anchoring a ligand into a binding pocket.

Aromatic Ring/Hydrophobic Feature: The nitro-substituted benzene (B151609) ring provides a planar aromatic surface that can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the target protein.

Electron-Withdrawing Feature: The nitro group, with its strong electron-withdrawing properties, creates a specific electronic profile on the aromatic ring. This feature might be involved in specific electrostatic or dipole interactions with the target.

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify novel molecules that possess the required features and are therefore likely to be active. dergipark.org.tr This approach accelerates the discovery of new hit compounds with potentially different core scaffolds but the same essential binding features as the original this compound series.

Investigations into the Molecular Mechanism of Action of 4 4 Methylpiperidin 1 Yl 3 Nitrobenzamide

Target Identification and Validation Methodologies for Benzamide-Based Compounds

The initial step in elucidating the mechanism of action for any compound, including benzamide (B126) derivatives, is the identification and subsequent validation of its molecular target(s). A variety of strategies are employed for this purpose, ranging from traditional biochemical approaches to modern systems-level analyses.

Historically, target identification relied on candidate-based approaches informed by prior observations. wjbphs.com However, contemporary methods are more unbiased and comprehensive. Genetic and genomic approaches are particularly powerful, utilizing tools like Genome-Wide Association Studies (GWAS) to analyze genetic variations associated with disease, thereby highlighting potential targets. wjbphs.com Functional genomics, employing techniques such as high-throughput screening (HTS) with RNA interference (RNAi) or CRISPR-based technologies, can systematically assess the impact of gene knockdown on cellular phenotypes in the presence of a compound, helping to pinpoint its target. wjbphs.comdanaher.com

For antifungal benzamide and picolinamide (B142947) scaffolds, a combination of chemogenomic profiling and biochemical assays with purified proteins successfully identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as the primary target. nih.gov Proteomic analysis offers another avenue, comparing protein expression profiles in cells before and after treatment with a compound to identify proteins that are specifically affected. danaher.com

Once a potential target is identified, validation is crucial to confirm its role in the compound's therapeutic effect. danaher.com This involves techniques such as creating gene knockouts or using antisense technology to observe the resulting phenotype. danaher.com Animal models serve as essential in vivo systems to study how manipulating the target affects disease progression and treatment response. wjbphs.com Furthermore, cell-based assays like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding between a drug and its target protein within a cellular environment. danaher.com

Enzyme Inhibition and Activation Studies

Benzamide derivatives are well-documented modulators of various enzymes. Investigations into the activity of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (B1364072) would likely involve screening against enzymes known to be affected by this structural class.

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Numerous studies have demonstrated the AChE inhibitory potential of benzamide derivatives. researchgate.netdergipark.org.tr For instance, a series of N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives showed potent inhibition with Ki values ranging from 15.51 to 41.24 nM. dergipark.org.tr Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the benzamide scaffold significantly influences inhibitory activity. nih.govtandfonline.com Molecular docking studies suggest these compounds can bind to both the catalytic and peripheral sites of the AChE enzyme. nih.gov

| Benzamide Derivative Series | Enzyme | Inhibitory Activity (IC50 / Ki) | Reference |

|---|---|---|---|

| Picolinamide and Benzamide derivatives with dimethylamine (B145610) side chain | AChE | IC50: 2.49 ± 0.19 μM (most potent compound) | nih.govtandfonline.com |

| N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamides | AChE | Ki: 15.51 ± 1.88 nM - 41.24 ± 10.13 nM | dergipark.org.tr |

| Novel Benzamide/Nicotinamide (B372718)/Cinnamamide derivatives | AChE | IC50: 10.66 – 83.03 nM | proquest.com |

Soluble Epoxide Hydrolase (sEH): sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory effects. Inhibition of sEH is a therapeutic target for hypertension and inflammation. nih.gov Amide, carbamate, and urea-based compounds are recognized as fitting well into the hydrolase catalytic pocket of sEH. nih.gov While early urea-based inhibitors had poor water solubility, subsequent modifications to an amide pharmacophore resulted in inhibitors with 10-30 times better solubility while retaining potent inhibition of the enzyme. researchgate.net Dual inhibitors targeting both sEH and fatty acid amide hydrolase (FAAH) have also been developed, demonstrating potential for treating neuropathic pain. escholarship.org

DNA Gyrase: Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibiotics. acs.orgrsc.org It consists of two subunits, GyrA and GyrB, forming an A2B2 complex. acs.org Some benzamide-containing compounds have been identified as DNA gyrase inhibitors, often acting as ATP competitive inhibitors by targeting the ATP-binding site on the GyrB subunit. nih.govmdpi.com For example, a novel series of N-phenylpyrrolamide inhibitors, which contain an amide linkage, demonstrated potent inhibition of E. coli DNA gyrase with IC50 values in the low nanomolar range (2–20 nM). rsc.org

Lanosterol (B1674476) 14α-demethylase: This cytochrome P450 enzyme (CYP51) is a crucial component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govwikipedia.org It is the primary target for azole antifungal drugs. nih.gov These drugs inhibit the enzyme by coordinating with the heme iron in the active site. nih.gov While azoles are the most studied inhibitors, the enzyme's ligand-binding pocket has affinity-determining interactions with hydrophobic side chains and through water-mediated hydrogen bonds, suggesting that other chemical scaffolds could also serve as inhibitors. nih.gov The inhibitory potential of various compounds is typically evaluated by measuring the formation of the product, follicular fluid-meiosis activating steroid (FF-MAS), from the substrate lanosterol using LC-MS/MS analysis. psu.edu

KEAP1-NRF2 Pathway: The Kelch-like ECH-associated protein 1 (KEAP1)-NF-E2-related factor 2 (NRF2) pathway is a major regulator of cellular defense against oxidative and electrophilic stress. nih.govnih.gov Under normal conditions, KEAP1 targets NRF2 for degradation. nih.gov Upon exposure to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes. nih.govresearchgate.net Small molecules can modulate this pathway, often by reacting with cysteine residues on KEAP1, which disrupts the KEAP1-NRF2 interaction and activates NRF2 signaling. researchgate.netunibo.it This pathway has become an attractive target for preventing and treating a range of diseases associated with oxidative stress. nih.gov

Receptor Binding Assays and Signaling Pathway Modulation by this compound Derivatives

Receptor binding assays are fundamental tools for quantifying the affinity of a compound for a specific receptor. These assays typically involve incubating a radiolabeled ligand with a receptor preparation (e.g., cell membranes) and measuring the displacement of the radioligand by the test compound. nih.gov

For example, the affinity of novel benzamide analogues for opioid receptors has been evaluated using [35S]GTPγS binding assays. nih.gov In these functional assays, compounds are first tested for intrinsic activity (agonism) and then for their ability to block the effects of a known agonist (antagonism). This led to the identification of several potent and selective kappa opioid receptor antagonists from a series of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues. nih.gov

Similarly, the affinity of compounds for benzodiazepine (B76468) (BZD) receptors can be assessed through competitive binding assays using [3H]-Flumazenil as the radioligand and rat cortical membranes as the receptor source. nih.gov The binding parameters, such as the dissociation constant (Kd) and maximum binding capacity (Bmax), are determined through saturation studies, while the affinity (Ki) of a test compound is measured in competition studies. nih.gov Such assays would be a logical step in profiling the activity of this compound derivatives to determine if they interact with specific G-protein coupled receptors or ligand-gated ion channels.

Cellular Assays for Functional Responses and Phenotypic Screening

Phenotypic screening is a powerful drug discovery approach that identifies compounds based on their effect on cellular or organismal phenotypes, without a preconceived target. nih.govcsmres.co.uk This method is advantageous because it pre-selects for compounds with proven cellular activity and can uncover novel mechanisms of action. csmres.co.uknih.gov

A successful phenotypic screening library should contain a diverse set of compounds covering a broad spectrum of biological targets and molecular pathways. lifechemicals.comenamine.net Modern phenotypic assays can range from measuring cell proliferation and selective growth inhibition to more complex high-content imaging analyses. lifechemicals.com

Once a "hit" compound is identified from a phenotypic screen, the subsequent challenge is to determine its molecular target and mechanism of action. csmres.co.uknih.gov This process, known as target deconvolution, employs many of the methodologies described in section 6.1. Phenotypic screening would be an ideal approach to discover the potential functional effects of this compound in an unbiased manner, potentially revealing novel therapeutic applications.

Molecular Interactions with Biomolecules (e.g., Proteins, Nucleic Acids) through Biophysical Techniques

The biological activity of benzamide derivatives is dictated by their molecular interactions with biomolecules. Biophysical techniques are essential for characterizing these interactions at an atomic level.

X-ray crystallography has been used to study the binding of benzamide to a model DNA component, 9-ethyladenine. The analysis revealed a specific hydrogen bond between an amide hydrogen and the N-3 of adenine (B156593). nih.gov The study also showed that the aromatic ring of benzamide does not intercalate between the adenine bases but lies nearly perpendicular to them. nih.gov This work identified DNA as a potential binding site for benzamide, with binding affinity dependent on the specific DNA structure. nih.gov

Within proteins, amide groups are fundamental to structure and function. The interactions between adjacent amide carbonyls in a polypeptide chain are critical. These interactions can be described as n→π* electronic delocalization, where a lone pair (n) from one peptide bond's oxygen overlaps with the antibonding orbital (π*) of the subsequent carbonyl group. choudharylab.com Oligomers of aryl benzamides have been synthesized as potential alpha-helix mimetics to inhibit protein-protein interactions. rsc.org X-ray studies of these synthetic molecules confirmed a curved conformation stabilized by intramolecular hydrogen bonding between the amide NH and an adjacent alkoxy oxygen. rsc.org These findings highlight the importance of hydrogen bonds and other non-covalent interactions in defining the structure and binding properties of benzamide-containing molecules. mdpi.com

Metabolic Transformation of the Nitro Group and its Influence on Molecular Activity

The nitroaromatic group present in this compound is a critical pharmacophore that is also subject to significant metabolic transformation. The biological activity of nitro compounds is often entirely dependent on the reduction of the nitro (NO2) group. nih.govencyclopedia.pub

This process is a six-electron reduction that proceeds through highly reactive nitroso (NO) and N-hydroxylamino (NHOH) intermediates to form the final amino (NH2) derivative. nih.gov These reduction reactions are typically catalyzed by a variety of enzymes known as nitroreductases, which are present in both mammalian cells and gut microbiota, using NADH or NADPH as reducing agents. nih.govnih.gov

Computational and Theoretical Chemical Studies of 4 4 Methylpiperidin 1 Yl 3 Nitrobenzamide

Molecular Docking and Ligand-Protein Interaction Analysis for Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (B1364072), docking studies are instrumental in predicting its binding affinity and mode of interaction within the active site of a biological target, such as an enzyme or receptor.

The process involves placing the 3D structure of the compound into the binding site of a target protein. Scoring functions are then used to estimate the binding free energy, with lower scores typically indicating a more favorable binding pose. The interactions of this compound are dictated by its distinct chemical features: the benzamide (B126) group, the nitro group, and the 4-methylpiperidine (B120128) moiety.

Detailed Research Findings:

Hydrogen Bonding: The amide (-CONH2) group is a potent hydrogen bond donor and acceptor. It can form crucial hydrogen bonds with amino acid residues like Aspartate, Glutamate, Serine, and Threonine in a protein's active site. The oxygen atoms of the nitro (-NO2) group can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring and the methyl group on the piperidine (B6355638) ring can engage in hydrophobic and van der Waals interactions with nonpolar residues such as Leucine, Isoleucine, Valine, and Phenylalanine.

Electrostatic Interactions: The electron-withdrawing nitro group creates a partial positive charge on the benzene (B151609) ring, which can lead to electrostatic or pi-stacking interactions with aromatic residues like Tyrosine, Tryptophan, and Histidine. Molecular docking studies on similar nitrobenzamide derivatives have revealed that such interactions are critical for stable binding within enzyme active sites. researchgate.netresearchgate.net

These predicted interactions provide a structural basis for the compound's biological activity and guide the rational design of more potent analogs.

Table 1: Predicted Ligand-Protein Interactions for this compound

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| Benzamide (Amide NH) | Aspartate, Glutamate | Hydrogen Bond (Donor) |

| Benzamide (Carbonyl O) | Serine, Threonine, Asparagine | Hydrogen Bond (Acceptor) |

| Nitro Group (Oxygens) | Lysine, Arginine | Hydrogen Bond (Acceptor) |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |

| 4-Methylpiperidine | Leucine, Valine, Alanine | Hydrophobic, van der Waals |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis, Electrostatic Potential Mapping) for Electronic Structure and Reactivity

Quantum chemical calculations offer a deep understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are employed to optimize the molecular geometry of this compound, determining its most stable three-dimensional conformation. This optimized structure is the foundation for calculating various electronic properties.